3-(4-chlorobenzenesulfonyl)-6-methoxy-1-[(4-methylphenyl)methyl]-1,4-dihydroquinolin-4-one
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Overview
Description
3-(4-chlorobenzenesulfonyl)-6-methoxy-1-[(4-methylphenyl)methyl]-1,4-dihydroquinolin-4-one is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a quinoline core, a methoxy group, and a chlorobenzenesulfonyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-chlorobenzenesulfonyl)-6-methoxy-1-[(4-methylphenyl)methyl]-1,4-dihydroquinolin-4-one typically involves multiple steps. One common method includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through a Pfitzinger reaction, which involves the condensation of an aromatic aldehyde with an amide in the presence of a base.
Introduction of the Methoxy Group: The methoxy group can be introduced through a methylation reaction using methyl iodide and a base such as potassium carbonate.
Attachment of the Chlorobenzenesulfonyl Group: The chlorobenzenesulfonyl group can be attached through a sulfonylation reaction using 4-chlorobenzenesulfonyl chloride and a base such as pyridine.
Final Coupling: The final coupling step involves the reaction of the intermediate compounds to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
3-(4-chlorobenzenesulfonyl)-6-methoxy-1-[(4-methylphenyl)methyl]-1,4-dihydroquinolin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorobenzenesulfonyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of quinoline N-oxide derivatives.
Reduction: Formation of reduced quinoline derivatives.
Substitution: Formation of sulfonamide or sulfonate derivatives.
Scientific Research Applications
3-(4-chlorobenzenesulfonyl)-6-methoxy-1-[(4-methylphenyl)methyl]-1,4-dihydroquinolin-4-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(4-chlorobenzenesulfonyl)-6-methoxy-1-[(4-methylphenyl)methyl]-1,4-dihydroquinolin-4-one involves its interaction with specific molecular targets. The compound may inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with receptor binding sites. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-chlorobenzenesulfonyl)butyric acid
- 4-Methylbenzylsulfonyl chloride
- 3-Chloro-4-methylbenzenesulfonyl chloride
Uniqueness
3-(4-chlorobenzenesulfonyl)-6-methoxy-1-[(4-methylphenyl)methyl]-1,4-dihydroquinolin-4-one is unique due to its specific combination of functional groups and its potential applications across various fields. Its structure allows for diverse chemical reactivity and biological activity, making it a valuable compound for research and development.
Properties
IUPAC Name |
3-(4-chlorophenyl)sulfonyl-6-methoxy-1-[(4-methylphenyl)methyl]quinolin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20ClNO4S/c1-16-3-5-17(6-4-16)14-26-15-23(31(28,29)20-10-7-18(25)8-11-20)24(27)21-13-19(30-2)9-12-22(21)26/h3-13,15H,14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAQRJTDYFSNYKZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C=C(C(=O)C3=C2C=CC(=C3)OC)S(=O)(=O)C4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20ClNO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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